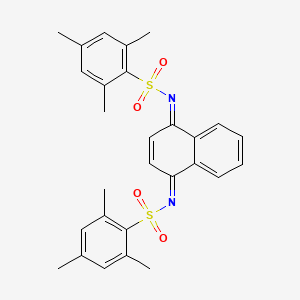
(N,N'E,N,N'E)-N,N'-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) typically involves the condensation of naphthalene-1,4-dicarbaldehyde with 2,4,6-trimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide groups are known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activity.
Industry
In the industrial sector, (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dicarbaldehyde: A precursor in the synthesis of the compound.
2,4,6-Trimethylbenzenesulfonamide: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar functional groups and potential biological activity.
Uniqueness
What sets (N,N’E,N,N’E)-N,N’-(naphthalene-1,4-diylidene)bis(2,4,6-trimethylbenzenesulfonamide) apart is its unique structure, which combines a naphthalene core with sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(NE)-2,4,6-trimethyl-N-[(4E)-4-(2,4,6-trimethylphenyl)sulfonyliminonaphthalen-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-17-13-19(3)27(20(4)14-17)35(31,32)29-25-11-12-26(24-10-8-7-9-23(24)25)30-36(33,34)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3/b29-25+,30-26+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYDDSCWCJCBFS-XDHTVYJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=C(C=C(C=C4C)C)C)/C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













